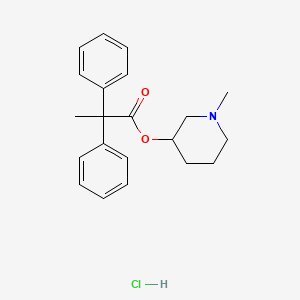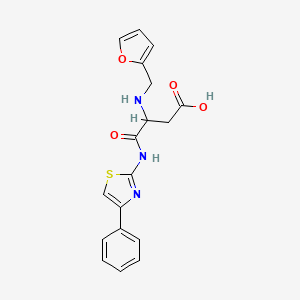![molecular formula C22H31N3O5S B4019068 1,3,3-trimethyl-6-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019068.png)
1,3,3-trimethyl-6-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves a series of chemical reactions, starting from basic bicyclic and piperidine precursors. These processes often entail nitrosation, reduction, cyclization, and further functionalization to introduce specific substituents, such as nitrophenyl groups, into the structure (Mikhlina, Komarova, & Rubtsov, 1967). Additionally, radical translocation and cyclization reactions have been used to construct complex bicyclic frameworks (Sato, Yamazaki, Nakanishi, Uenishi, & Ikeda, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been elucidated through various spectroscopic techniques, including 1H NMR, mass spectrometry, and sometimes X-ray crystallography. These analyses reveal the presence of specific functional groups and the overall three-dimensional arrangement of the molecule, contributing to its chemical behavior and interactions (Madesclaire, Coudert, Gaumet, Zaitsev, & Zaitseva, 2006).
Chemical Reactions and Properties
The chemical reactivity of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives includes interactions with various reagents leading to the formation of novel compounds. These reactions can be influenced by the presence of substituents on the bicyclic framework, which can direct the course of reactions and the formation of specific products. The ability to undergo ring-opening, nitrosation, and reduction is particularly notable (Bondavalli, Ranise, Schenone, & Lanteri, 1978).
Propiedades
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-21(2)12-17-13-22(3,14-21)15-24(17)20(26)16-8-10-23(11-9-16)31(29,30)19-7-5-4-6-18(19)25(27)28/h4-7,16-17H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMWAAWDGFORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7148348 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-4-{[1-(2-thienyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4019011.png)

![2-[(5-benzyl-4,6-dihydroxy-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B4019017.png)
![N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019025.png)


![5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4019055.png)
![N-cyclopentyl-4-oxo-4-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B4019062.png)
![10-[bis(4-methylphenyl)methylene]-4-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019075.png)
![N-[2-(cyclohexylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4019080.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4019093.png)
![1-(2-furylmethyl)-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4019106.png)

